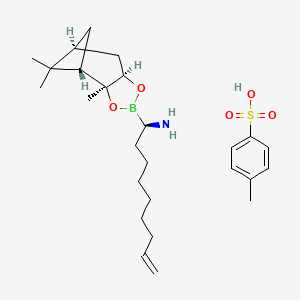

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

カタログ番号 B598451

CAS番号:

1198772-70-1

分子量: 491.494

InChIキー: ALIFRNHEWRXUKR-KTZYUNSISA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

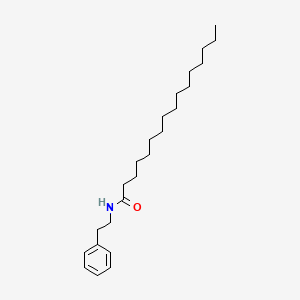

“®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” is a chemical compound with the CAS Number: 1198772-70-1. Its molecular weight is 491.5 and its linear formula is C26H42BNO5S .

Molecular Structure Analysis

The IUPAC name of the compound is ®-1- ( (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo [d] [1,3,2]dioxaborol-2-yl)non-8-en-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17 (21)20-22-16-13-14-12-15 (18 (14,2)3)19 (16,4)23-20;1-6-2-4-7 (5-3-6)11 (8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3, (H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 .科学的研究の応用

Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application: The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- Results or Outcomes: This method has been successful due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Deprotection of Pinanediol and Pinacol Boronate Esters

- Summary of Application: The deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates is a significant process in the synthesis of chiral alkyl boronic acids .

- Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis .

- Results or Outcomes: The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .

Tuning Viscoelastic Properties of Hydrogels

- Summary of Application: Boronic acid esters have been used to tune the viscoelastic properties of hydrogels . These hydrogels can embody more than 70% water, making them suitable for hosting insulin in the matrix .

- Methods of Application: Different boronic acid esters can be used to create hydrogels with different properties. For example, a hydrogel with a high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, releases significantly less insulin compared to softer hydrogels derived from other boronic acid esters .

- Results or Outcomes: This application allows for the creation of hydrogels with tunable properties, which can be used in various applications such as drug delivery .

Synthesis of Chiral Alkyl Boronic Acids

- Summary of Application: Boronic acids are used as inhibitors of enzymes bearing nucleophilic residues at their active sites . There are established methods for the synthesis of chiral alkyl boronic acids, normally involving protection of the boronic acid group as esters of chiral diols .

- Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis . The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .

- Results or Outcomes: This application allows for the synthesis of chiral alkyl boronic acids, which can be used in various applications such as enzyme inhibition .

Safety And Hazards

特性

IUPAC Name |

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRNHEWRXUKR-KTZYUNSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681732 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate | |

CAS RN |

1198772-70-1 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

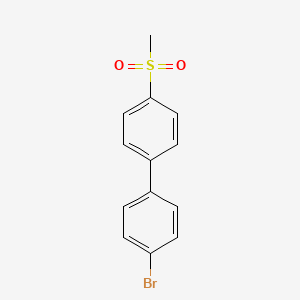

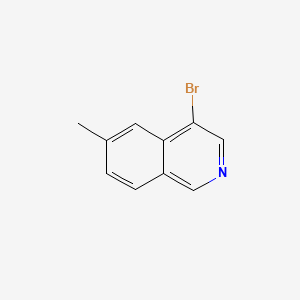

4'-Bromo-4-methanesulfonyl-biphenyl

1774-28-3

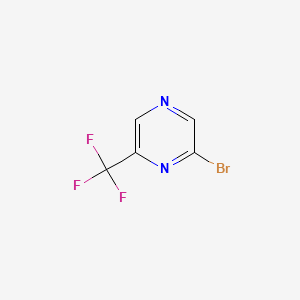

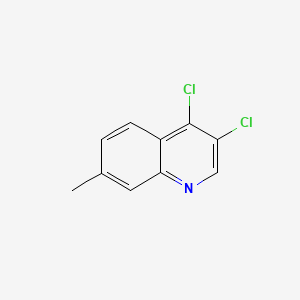

2-Bromo-6-(trifluoromethyl)pyrazine

1197237-95-8

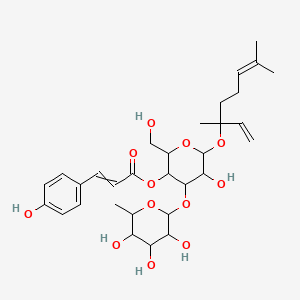

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)

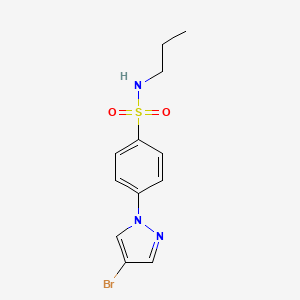

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)